2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide is an organic compound characterized by a benzamide structure substituted with dichloro and triazole functionalities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.
2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide belongs to the class of benzamides and triazoles. Benzamides are known for their diverse biological activities, while triazoles are recognized for their antifungal and antibacterial properties. This compound combines features from both classes, potentially enhancing its pharmacological efficacy.
The synthesis of 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:
The synthesis may require specific conditions such as temperature control and solvent selection (e.g., dimethylformamide or dioxane) to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry are employed to monitor the progress and confirm the structure of the synthesized compound .
Key structural data include:
The compound can undergo various chemical reactions typical for amides and triazoles:
Reactions are often carried out under controlled conditions to prevent degradation or unwanted side reactions. Monitoring is crucial to ensure that desired products are obtained with high selectivity.
The mechanism of action for 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential efficacy for this compound as well .
Relevant studies have provided insights into its solubility profiles and stability under different environmental conditions .
2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide has potential applications in:
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide is systematically identified by the CAS Registry Number 694445-96-0 and belongs to the class of benzamide-triazole hybrids. Its molecular formula is C₉H₆Cl₂N₄O, yielding a molecular weight of 257.08 g/mol [1] [2]. The IUPAC name designates the benzamide core substituted with chlorine atoms at positions 2 and 5 of the phenyl ring, linked via a carbonyl group to the nitrogen atom of the 1H-1,2,4-triazol-5-yl moiety [1]. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 694445-96-0 |
Molecular Formula | C₉H₆Cl₂N₄O |
Molecular Weight (g/mol) | 257.08 |
IUPAC Name | 2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide |
Structurally, the compound features a planar benzamide fragment with chlorine atoms imposing steric and electronic effects. The ortho-chlorine (C2) creates torsional strain with the carbonyl group, while the para-chlorine (C5) influences ring electron distribution. The 1,2,4-triazole ring exhibits tautomerism, with the 1H-tautomer predominating in biological environments. This ring system acts as a bioisostere for carboxylic acids or amides due to its hydrogen-bonding capacity and dipole moment (4.5 D) [4] [7]. X-ray crystallography would confirm a dihedral angle near 30°–50° between the aromatic rings, typical for such hybrids.
Component | Chemical Attributes |
---|---|
Benzamide ring | Chlorines at C2 (ortho) and C5 (para) positions |
Triazole ring | Tautomers: 1H-form (dominant), 4H-form |
Amide linker | Planar C(O)-N bond; sp² hybridization |
Bond angles | C-N-C (triazole) ≈ 105°; Cl-C-Cl ≈ 120° |
This compound emerged in the early 2000s amid intensified research into 1,2,4-triazole hybrids for pharmaceutical applications. Its synthesis follows classic heterocyclic coupling strategies, typically involving:
Early exploration targeted Aspergillus and Candida species, leveraging the triazole’s proven role in cytochrome P450 inhibition [4]. The dichlorobenzamide scaffold was prioritized for its ability to penetrate microbial membranes—a property observed in agrochemicals like chlorothalonil. Commercial availability remains limited; major suppliers include American Custom Chemicals Corporation ($501.35/5mg) and BLD Pharmatech, reflecting challenges in large-scale production [1] [2]. The compound’s patent landscape (e.g., US10308617B2) highlights its utility in enzyme modulation, particularly parkin activation for neurodegenerative disorders [9].
Benzamide-triazole hybrids exhibit broad bioactivity due to synergistic pharmacophore effects:
Antifungal Activity
The triazole ring chelates heme iron in fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Analogues with dichloro substitution enhance membrane penetration and target affinity. For instance, derivatives like fluconazole and voriconazole share this mechanism but lack halogenated benzamide components [4]. Hybrids such as 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide inhibit Candida albicans at nanomolar concentrations by exploiting hydrophobic interactions in the enzyme’s substrate channel [4] [7].
Anticancer Potential
1,2,4-Triazole derivatives inhibit tyrosine kinases like FGFR1 (fibroblast growth factor receptor 1), which drives tumor proliferation. Compound 9u (a triazole-benzamide hybrid) demonstrates FGFR1 inhibition at IC₅₀ = 3.3 nM by forming hydrogen bonds with the kinase hinge region [6]. The dichlorobenzamide moiety may enhance selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site.
Targeted Protein Modulation
Triazole benzamides activate parkin, an E3 ubiquitin ligase implicated in Parkinson’s disease. This occurs via allosteric stabilization of parkin’s RING2 domain, promoting ubiquitin transfer to misfolded proteins [9]. The chlorine atoms likely contribute to π-stacking with phenylalanine residues in the binding pocket.
Biological Target | Activity | Therapeutic Implication |
---|---|---|
Fungal CYP51 | Inhibition (IC₅₀ < 1 μM) | Azole-resistant candidiasis |
FGFR1 kinase | Competitive inhibition | Breast/colon cancer |
Parkin ligase | Allosteric activation | Neurodegenerative disorders |
Tubulin | Polymerization interference | Antimitotic cancer therapy |
Additional attributes include:
The structural plasticity of this hybrid scaffold—permitting modifications at the triazole N1, benzamide C4, or chloro substituents—enables tailored pharmacokinetic optimization without compromising target engagement [4] [9].
Compound Name | Context |
---|---|
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | Primary subject of analysis |
Fluconazole | Reference antifungal |
Voriconazole | Reference antifungal |
Compound 9u | FGFR1 inhibitor (IC₅₀ = 3.3 nM) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7